molecular formula C14H17ClFNO4 B8104648 (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid

Cat. No.: B8104648
M. Wt: 317.74 g/mol
InChI Key: WDIIAFRANWBIRL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid is a chiral amino acid derivative. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a valuable building block in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-(3-chloro-4-fluorophenyl)alanine.

    Protection: The amino group of the starting material is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for protection and purification steps can enhance efficiency and reduce production costs.

Types of Reactions:

    Substitution Reactions:

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Deprotected Amino Acid: Removal of the Boc group yields (S)-3-(3-chloro-4-fluorophenyl)alanine.

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-fluorophenyl)propanoic acid is utilized in several research areas:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: In the production of fine chemicals and as a precursor for agrochemicals.

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor or intermediate in the synthesis of bioactive molecules. The mechanism of action of the final bioactive compounds often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

    (S)-3-(3-chloro-4-fluorophenyl)alanine: The unprotected form of the compound.

    (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid: A similar compound with a different substitution pattern on the aromatic ring.

Uniqueness:

  • The presence of both chloro and fluoro substituents on the aromatic ring provides unique reactivity and biological properties.
  • The Boc protecting group offers versatility in synthetic applications, allowing for selective deprotection and further functionalization.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

(2S)-3-(3-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIIAFRANWBIRL-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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